
2',5'-ジクロロビフェニル-3-オール
概要
説明
2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls, formed formally by chlorination of biphenyl-3-ol at the 2’ and 5’ positions. This compound is known for its versatility and is used in various scientific research areas, including environmental studies, pharmaceutical research, and material science .
科学的研究の応用
2’,5’-Dichlorobiphenyl-3-ol is used in various scientific research applications:
Environmental Studies: Used as a model compound to study the degradation of polychlorinated biphenyls (PCBs) in the environment.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
Target of Action
2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls Similar compounds have been shown to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It is known that hydroxylated derivatives of dichlorobiphenyls can be transformed by certain bacteria, such as burkholderia xenovorans lb400 . This transformation process likely involves the interaction of the compound with various enzymes within the bacterium, leading to changes in the compound’s structure and properties .
Biochemical Pathways
For instance, a study on a related compound, 3,3’-dichlorobiphenyl-4-ol, showed that it altered the expression of genes governing fatty acid metabolism .
Pharmacokinetics
A related compound, 3,3’-dichlorobiphenyl, has been found in human serum, suggesting that it can be absorbed and distributed within the body .
Result of Action
Related compounds have been shown to cause various detrimental effects, including immunotoxicity, neurotoxicity, developmental toxicity, and reproductive toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dichlorobiphenyl-3-ol. For instance, the presence of certain bacteria can enhance the degradation of this compound . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
生化学分析
Biochemical Properties
2’,5’-Dichlorobiphenyl-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and other enzymes . These interactions are crucial as they can alter the biochemical pathways and processes within the cells.
Cellular Effects
The effects of 2’,5’-Dichlorobiphenyl-3-ol on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in mitochondrial oxidative stress in mammalian cells . This indicates its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 2’,5’-Dichlorobiphenyl-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dichlorobiphenyl-3-ol change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that its impact can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 2’,5’-Dichlorobiphenyl-3-ol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, certain dosages have been observed to cause changes in liver function and immune response in rodents . Understanding these dosage effects is crucial for determining safe exposure levels.
Metabolic Pathways
2’,5’-Dichlorobiphenyl-3-ol is involved in various metabolic pathways. It interacts with enzymes such as biphenyl 2,3-dioxygenases, which play a role in its degradation . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s overall impact on the organism.
Transport and Distribution
Within cells and tissues, 2’,5’-Dichlorobiphenyl-3-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.
Subcellular Localization
The subcellular localization of 2’,5’-Dichlorobiphenyl-3-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its precise role within the cell and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichlorobiphenyl-3-ol typically involves the chlorination of biphenyl-3-ol. The process can be carried out using chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2’ and 5’ positions .
Industrial Production Methods: Industrial production of 2’,5’-Dichlorobiphenyl-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The chlorination reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained .
化学反応の分析
Types of Reactions: 2’,5’-Dichlorobiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced chlorination.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of dichlorobenzoquinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of nitro, sulfo, or other substituted biphenyl derivatives.
類似化合物との比較
2’,5’-Dichlorobiphenyl-3-ol can be compared with other similar compounds such as:
2,4,6-Trichlorobiphenyl: Another chlorinated biphenyl derivative with different chlorination patterns.
4,4’-Dichlorobiphenyl: A compound with chlorination at the 4 and 4’ positions.
2,2’,5,5’-Tetrachlorobiphenyl: A more heavily chlorinated biphenyl derivative.
Uniqueness: 2’,5’-Dichlorobiphenyl-3-ol is unique due to its specific chlorination pattern and the presence of a hydroxyl group, which makes it a valuable compound for studying the environmental fate of PCBs and for various synthetic applications .
特性
IUPAC Name |
3-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLNQOPCMALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202176 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-29-6 | |
| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



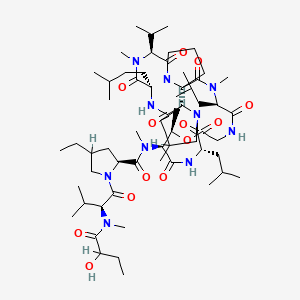
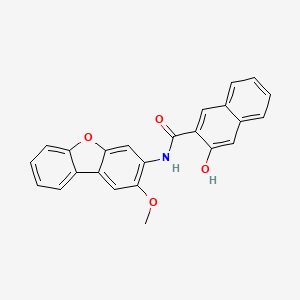
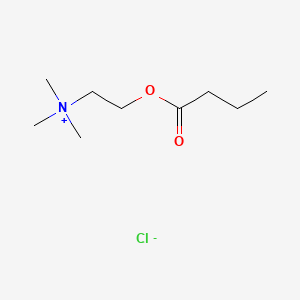
![3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1219864.png)
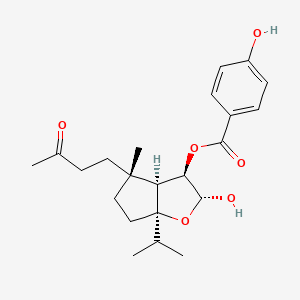
![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)
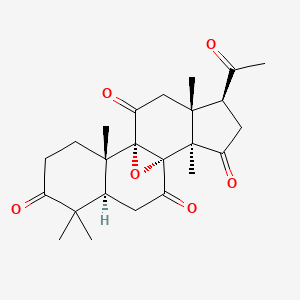
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)
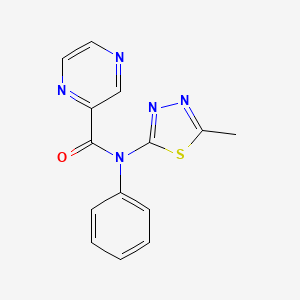
![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)
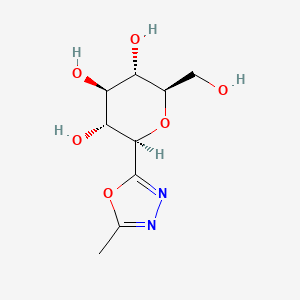
![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
